Fmoc-L-Hgn(Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

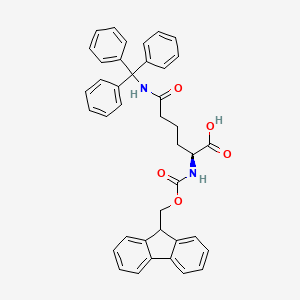

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAHDTODHGODCZ-BHVANESWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263046-43-0 | |

| Record name | (S)-Fmoc-2-amino-5-(trityl-carbamoyl)-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Challenge of Incorporating Non-Canonical Amide-Containing Residues in Peptide Synthesis

An In-Depth Technical Guide to the Strategic Function of the Trityl Group in Fmoc-L-Hgn(Trt)-OH

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences. The success of SPPS, particularly using the widespread Fmoc/tBu strategy, hinges on an orthogonal protection scheme where different classes of protecting groups can be removed under distinct conditions without affecting others[1]. While standard proteinogenic amino acids are well-characterized, the incorporation of non-canonical amino acids like L-homoglutamine (Hgn) introduces unique challenges that demand a strategic approach to side-chain protection.

Homoglutamine, a higher homolog of glutamine (Gln), possesses a γ-carboxamide side chain. This functional group, while crucial for the desired structure and function of the final peptide, is susceptible to undesirable side reactions under standard peptide coupling conditions[2][3]. This guide provides a detailed examination of the critical role of the trityl (Trt) protecting group in this compound, elucidating its function in ensuring the chemical fidelity and synthetic efficiency of incorporating Hgn into peptide sequences.

The Chemical Rationale for Side-Chain Protection of Homoglutamine

The primary challenge associated with the side chains of Hgn, Gln, and Asn during SPPS is their susceptibility to irreversible dehydration. Under the influence of carbodiimide-based coupling activators (e.g., DIC, DCC), the amide side chain can be converted to a nitrile, an irreversible and highly undesirable modification that alters the peptide's structure and function[3].

Another potential, though less frequent, side reaction for an unprotected γ-amide is intramolecular cyclization, leading to the formation of a glutarimide structure, especially under acidic or basic conditions encountered during the synthetic cycle[4]. Protecting the side-chain amide nitrogen is therefore not merely optional but mandatory for achieving high-purity, target peptides[5].

The Trityl Group: A Multifunctional Tool for Amide Protection

The trityl (Trt) group, a triphenylmethyl moiety, is a bulky, acid-labile protecting group widely employed in Fmoc-SPPS for the protection of side-chain functionalities on residues such as Gln, Asn, His, and Cys[6][7][8]. Its application to homoglutamine in the form of this compound leverages several key chemical and physical properties.

Prevention of Side-Chain Dehydration

The foremost function of the Trt group is to shield the side-chain amide, thereby preventing its dehydration to a nitrile during the activation step of peptide coupling[3]. By covalently attaching to the amide nitrogen, the Trt group effectively removes the possibility of the side reaction occurring, ensuring the integrity of the homoglutamine residue throughout the synthesis.

Mitigation of Peptide Aggregation via Steric Hindrance

A significant advantage of the Trt group over smaller protecting groups is its substantial steric bulk. During the elongation of the peptide chain on the solid support, intermolecular hydrogen bonding can lead to the formation of secondary structures and subsequent aggregation. This phenomenon, particularly prevalent in "difficult" or hydrophobic sequences, can hinder coupling efficiencies by impeding reagent access to the N-terminal amine[9]. The bulky Trt groups project from the peptide backbone, disrupting these intermolecular interactions and improving the solvation of the peptide-resin complex. This leads to enhanced coupling kinetics and a higher purity profile for the crude peptide product[9][10].

High Acid Lability for Efficient Deprotection

The Trt group is characterized by its high sensitivity to acid[11]. The bond linking the Trt group to the side chain is readily cleaved by the trifluoroacetic acid (TFA) "cocktail" used in the final step of Fmoc-SPPS to release the peptide from the resin and remove all other acid-labile side-chain protecting groups (e.g., tBu, Boc)[6][12]. This cleavage proceeds via the formation of a highly stable trityl cation, which must be quenched by "scavengers" like triisopropylsilane (TIS) or water in the cleavage cocktail to prevent re-attachment to nucleophilic residues (e.g., Trp, Met)[12][13]. The lability of the Trt group ensures its complete and efficient removal, yielding the desired unprotected peptide.

Orthogonality Within the Fmoc/tBu Strategy

A protecting group's utility is defined by its stability under conditions used to remove other groups. The Trt group is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the iterative removal of the temporary Nα-Fmoc group. This stability ensures that the Hgn side chain remains protected throughout the entire chain assembly process, fulfilling the core requirement of an orthogonal protection strategy[1].

Quantitative Performance: The Advantage of Trityl Protection

The use of Trt-protected amide-containing amino acids consistently results in higher crude peptide purity compared to syntheses attempted with unprotected counterparts. While specific data for Hgn is sequence-dependent, extensive studies on the analogous Gln and Asn residues demonstrate the clear advantage of Trt protection in minimizing deletion sequences and side-product formation.

| Protection Strategy | Key Side Reaction | Typical Crude Purity | Rationale |

| This compound | None (prevented) | High (>85-90%) | Trt group effectively blocks dehydration and reduces aggregation, leading to efficient couplings[9]. |

| Fmoc-L-Hgn-OH (Unprotected) | Nitrile Formation | Low / Variable (<50%) | Side-chain amide is vulnerable to dehydration by coupling reagents, leading to irreversible side products[3][14]. |

Table 1: A comparative summary of expected outcomes when using Trt-protected versus unprotected Homoglutamine in Fmoc-SPPS. Purity is highly sequence-dependent but trends consistently favor protection.

Experimental Protocol: Coupling of this compound in Fmoc-SPPS

This protocol outlines the standard manual procedure for a single coupling cycle using this compound on a solid support (e.g., Rink Amide resin).

1. Resin Preparation and Swelling:

- Place the desired amount of resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

- Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

- Drain the DMF.

2. Nα-Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 3 minutes, then drain.

- Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

- Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Activation and Coupling:

- In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and a coupling activator like HBTU (3.9 eq., 0.39 mmol) in DMF.

- Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) to the solution to activate the amino acid. The solution will typically change color.

- Allow the pre-activation to proceed for 2-5 minutes. Note: Pre-activation is crucial to prevent guanidinylation of the free amine on the resin by uronium/aminium salt activators[15].

- Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Drain the coupling solution and wash the resin with DMF (3-5 times).

- Perform a Kaiser test to confirm the absence of free primary amines (complete coupling). If the test is positive, a second coupling may be necessary.

4. Final Cleavage and Deprotection:

- After the full peptide sequence is assembled, wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

- Prepare a cleavage cocktail, such as Reagent B: TFA/Phenol/Water/TIS (88:5:5:2, v/w/v/v)[13].

- Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).

- Agitate at room temperature for 2-3 hours. The Trt group will be cleaved during this step.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the crude product for subsequent purification by HPLC.

Visualization of the Protective Function

The following diagram illustrates the structure of this compound, highlighting the steric shielding provided by the Trt group to the side-chain amide functionality.

Caption: Structure of this compound showing orthogonal protection.

Conclusion

The trityl group in this compound serves a multifaceted and indispensable role in modern solid-phase peptide synthesis. It functions not only as a robust shield to prevent the irreversible dehydration of the homoglutamine side-chain amide but also as a tool to mitigate on-resin aggregation, thereby improving synthetic outcomes. Its seamless integration into the orthogonal Fmoc/tBu strategy, characterized by stability to base and lability to acid, makes it an exemplary choice for researchers aiming to incorporate this non-canonical amino acid into complex peptide targets with high fidelity and yield. The strategic use of Trt-protected building blocks is fundamental to advancing the fields of peptide chemistry and drug development.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Fmoc-Gln(Trt)-OH [cem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cblpatras.gr [cblpatras.gr]

- 10. benchchem.com [benchchem.com]

- 11. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. peptide.com [peptide.com]

The Strategic Incorporation of L-Homoglutamine in Peptide Synthesis: A Technical Guide to Fmoc-L-Hgn(Trt)-OH

For researchers, scientists, and drug development professionals engaged in the nuanced field of peptide chemistry, the selection of non-proteinogenic amino acids is a critical determinant of a peptide analog's therapeutic potential. The introduction of these unique building blocks can profoundly influence a peptide's conformational stability, resistance to enzymatic degradation, and receptor binding affinity. This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-γ-(trityl)-homoglutamine (Fmoc-L-Hgn(Trt)-OH), a key reagent for the strategic incorporation of L-homoglutamine into synthetic peptides.

Core Attributes of this compound

This compound is a derivative of L-homoglutamine, an amino acid homolog of L-glutamine featuring an additional methylene group in its side chain. This seemingly subtle modification provides a powerful tool for modulating the physicochemical properties of a peptide. The core attributes of this reagent are summarized below:

| Property | Value | Source |

| CAS Number | 1263046-43-0 | [1] |

| Molecular Weight | 624.72 g/mol | [1] |

| Molecular Formula | C40H36N2O5 | [1] |

| Synonyms | Fmoc-L-HomoGln(Trt)-OH, Fmoc-L-Hgln(Trt)-OH, Fmoc-Trityl-Homoglutamine | [1] |

The strategic utility of this compound is rooted in its dual-protection scheme. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is the cornerstone of modern solid-phase peptide synthesis (SPPS). The side-chain amide is protected by the acid-labile trityl (Trt) group, which offers several distinct advantages.

The Rationale for Homoglutamine Incorporation

The decision to incorporate L-homoglutamine in place of its naturally occurring counterpart, L-glutamine, is a strategic one, driven by the desire to fine-tune a peptide's structure and function.

Modulating Peptide Secondary Structure

The additional methylene group in the homoglutamine side chain extends its length, which can have significant implications for the peptide's secondary structure. In helical peptides, for instance, the positioning of side chains is critical for stabilizing interactions. The amide group of the glutamine side chain can form hydrogen bonds that stabilize α-helical structures.[2][3] By extending the side chain, homoglutamine can alter the geometry of these potential hydrogen bonds, offering a means to either enhance or subtly disrupt helical propensity, thereby influencing the peptide's overall conformation and its interaction with biological targets.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The introduction of non-natural amino acids can sterically hinder the approach of these enzymes, thereby increasing the peptide's in vivo half-life. The substitution of a natural L-glutamine with L-homoglutamine can create a peptide analog that is less readily recognized by proteases, enhancing its stability without drastically altering its biological activity.

Probing Structure-Activity Relationships

In drug discovery, understanding the precise interactions between a peptide and its receptor is paramount. By systematically replacing glutamine residues with homoglutamine, researchers can probe the spatial requirements of the receptor's binding pocket. This "homolog scanning" approach can reveal critical information about the optimal side-chain length for receptor affinity and activation, guiding the design of more potent and selective peptide analogs.

Experimental Protocols and Methodologies

The use of this compound in SPPS follows well-established protocols for other trityl-protected amino acids. The trityl group's bulkiness and acid lability are key considerations in the synthesis workflow.

The Role and Advantages of the Trityl Protecting Group

The selection of the trityl group for side-chain protection of homoglutamine is based on several key advantages, analogous to its widespread use for glutamine:

-

Prevention of Side Reactions: The bulky trityl group effectively prevents the dehydration of the side-chain amide to a nitrile during the activation step, a common side reaction with carbodiimide-based coupling reagents.

-

Enhanced Solubility: Unprotected Fmoc-amino acids with polar side chains can exhibit poor solubility in common SPPS solvents like dimethylformamide (DMF). The lipophilic nature of the trityl group significantly improves the solubility of this compound, ensuring efficient and complete coupling reactions.

-

Orthogonality with Fmoc: The trityl group is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the Nα-Fmoc group, ensuring the integrity of the side-chain protection throughout the peptide chain elongation. It is, however, readily cleaved under the acidic conditions used for the final deprotection and cleavage from the resin.

Standard Coupling Protocol

The following is a generalized protocol for the coupling of this compound in an automated or manual SPPS workflow.

Diagram of the SPPS Cycle:

Caption: A generalized workflow for the solid-phase peptide synthesis (SPPS) cycle.

Step-by-Step Methodology:

-

Resin Swelling: The solid support (e.g., Rink amide or Wang resin) is swelled in a suitable solvent, typically DMF, for 30-60 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes. This step is usually repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling Cocktail Preparation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated. Common activation methods include the use of a coupling reagent such as HBTU, HATU, or DIC/Oxyma, in the presence of a base like DIPEA or 2,4,6-collidine in DMF.

-

Coupling Reaction: The activated this compound solution is added to the resin, and the mixture is agitated for 1-2 hours to allow for complete amide bond formation.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the trityl group on the homoglutamine residue, are removed.

Diagram of Cleavage and Deprotection:

Caption: The final steps of SPPS: cleavage from the resin and global deprotection.

A standard cleavage cocktail for removing the trityl group and other common acid-labile protecting groups consists of:

-

95% Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes the protecting groups.

-

2.5% Triisopropylsilane (TIS): A scavenger to quench the reactive trityl cations and other carbocations generated during cleavage, preventing re-attachment to sensitive residues like tryptophan.

-

2.5% Water: To aid in the solubility of the peptide and assist in the cleavage process.

The peptidyl-resin is treated with this cocktail for 1-3 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether, isolated by centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable building block for the synthesis of peptide analogs with tailored properties. The strategic incorporation of L-homoglutamine allows for the fine-tuning of peptide conformation, stability, and biological activity. By leveraging the robust and well-characterized chemistry of the Fmoc and Trityl protecting groups, researchers can efficiently synthesize novel peptide candidates for a wide range of therapeutic and research applications. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile reagent in the pursuit of next-generation peptide-based drugs and biological probes.

References

- 1. The Effects of Regularly Spaced Glutamine Substitutions on Alpha-Helical Peptide Structures. A DFT/ONIOM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptides incorporating electrophilic glutamine analogues as potential transglutaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptides containing glutamine repeats as substrates for transglutaminase-catalyzed cross-linking: Relevance to diseases of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

understanding Fmoc and Trt protecting groups in peptide chemistry

An In-Depth Technical Guide to Fmoc and Trt Protecting Groups in Peptide Chemistry

Authored by: A Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine construction of complex biomolecules. The success of this methodology hinges on a robust and selective use of protecting groups. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the cornerstone of modern SPPS, prized for its mild conditions and broad applicability.[1][2] This guide provides an in-depth exploration of two central players in this strategy: the temporary α-amino protecting group, Fmoc, and the acid-labile side-chain protecting group, Trityl (Trt). We will dissect the chemical principles behind their function, provide field-proven protocols for their use, and illustrate the elegant orthogonality that makes them indispensable tools for researchers, scientists, and drug development professionals.

The Principle of Orthogonality: The Foundation of Fmoc SPPS

In peptide synthesis, the growing peptide chain is assembled one amino acid at a time.[1] To ensure the correct sequence, two classes of protecting groups are required: a temporary group for the α-amino function of the incoming amino acid and semi-permanent groups for reactive side chains.[3][4] The core principle of the Fmoc/tBu strategy is orthogonality : the ability to remove one class of protecting groups under conditions that leave the other class completely intact.[2][3][4]

The Fmoc group is base-labile, meaning it is removed by a mild base, while the Trt group (along with other common side-chain protectors like Boc and tBu) is acid-labile, removed only at the final step with a strong acid like trifluoroacetic acid (TFA).[3][] This fundamental difference in chemical stability allows for the selective deprotection of the α-amino group at each cycle of amino acid addition without affecting the side chains.

The Fmoc Group: The Temporary Shield

The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, is the defining feature of this synthesis strategy.[1] It protects the α-amino group of an amino acid, preventing it from reacting with itself or other molecules during the coupling step.[1][6]

Mechanism of Fmoc Deprotection

The key to the Fmoc group's utility is its selective removal under mild basic conditions.[6][7] The process is a β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine.[8][9]

-

Proton Abstraction: The base removes the acidic proton on the 9-position of the fluorene ring system.[9][10]

-

β-Elimination: This abstraction leads to the elimination of the Fmoc group as the highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide.[8][9]

-

Scavenging: The secondary amine (piperidine) traps the electrophilic DBF to form a stable, soluble adduct, driving the equilibrium towards deprotection and preventing DBF from reacting with the newly liberated amine of the peptide.[9][10][11]

The formation of the DBF-piperidine adduct is chromophoric and can be monitored by UV spectroscopy to track the completion of the deprotection reaction.[7][8]

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. peptide.com [peptide.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. chempep.com [chempep.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

role of Fmoc-L-Hgn(Trt)-OH in solid-phase peptide synthesis

An In-depth Technical Guide on the Role of Fmoc-L-Hgn(Trt)-OH in Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, enabling the fine-tuning of biological activity, stability, and conformational properties. Homoglutamine (Hgn), a higher homolog of glutamine, is one such non-canonical residue that offers unique structural possibilities. The successful integration of this amino acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on a robust protecting group strategy. This technical guide provides an in-depth examination of this compound, the preferred building block for this purpose. We will dissect the strategic roles of the Nα-Fmoc and side-chain Trityl (Trt) protecting groups, present field-proven experimental protocols for its use, and provide quantitative data to guide synthesis optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of homoglutamine in their synthetic peptide endeavors.

Introduction: The Expanding Role of Non-Canonical Amino Acids in Peptide Science

Solid-Phase Peptide Synthesis (SPPS) has transformed the landscape of peptide science, allowing for the routine construction of complex polypeptide chains.[1] The strategic incorporation of non-natural or non-canonical amino acids (nnAAs) has emerged as a powerful tool to overcome the limitations of native peptides, such as poor stability and low bioavailability.[2] These novel building blocks can introduce unique side-chain functionalities, enforce specific secondary structures, and enhance resistance to proteolytic degradation.[3] However, the successful incorporation of nnAAs often presents unique challenges related to steric hindrance, altered side-chain reactivity, and solubility issues, necessitating carefully optimized protocols and specialized reagents.[2]

Unveiling this compound: A Core Building Block

This compound is a derivative of the L-enantiomer of homoglutamine, an amino acid that is structurally analogous to glutamine but with an additional methylene group in its side chain.[4] Its successful application in the widely adopted Fmoc/tBu SPPS strategy hinges on its dual-protection scheme.[5][]

The Homoglutamine Residue (Hgn)

Homoglutamine extends the glutamine side chain by one carbon. This subtle modification can influence the conformational preferences of a peptide, alter its hydrogen-bonding capabilities, and modulate its interaction with biological targets. The synthesis of Hgn-containing peptides allows for a systematic exploration of structure-activity relationships where side-chain length is a critical parameter.

The Orthogonal Protection Strategy: Fmoc and Trityl

The efficiency of modern SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions.[1] this compound is a perfect embodiment of this principle.

-

The Nα-Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino function. It is stable to acidic conditions but is readily cleaved by a secondary amine base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to allow for sequential chain elongation.[7]

-

The Side-Chain Trityl (Trt) Group: The triphenylmethyl (Trt) group protects the side-chain amide of the homoglutamine. The Trt group is characterized by its significant steric bulk and high acid lability.[5] It remains stable during the repetitive base-mediated Fmoc deprotection steps but is efficiently removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[8][9]

Caption: Chemical structure and components of this compound.

The Strategic Imperative of the Trityl Group for Hgn

The choice of the Trt group for protecting the homoglutamine side chain is not arbitrary; it is a strategic decision that directly addresses two major challenges encountered with unprotected or poorly protected glutamine and its homologs.

Prevention of Side-Chain Dehydration and Cyclization

During the carboxyl group activation step, which is necessary for peptide bond formation, the side-chain amide of an unprotected Hgn residue is susceptible to dehydration, leading to the formation of a nitrile. This is a common and irreversible side reaction, particularly when using carbodiimide-based coupling reagents.[10][11] Furthermore, an N-terminally deprotected Hgn residue can undergo intramolecular cyclization to form a pyroglutamate derivative, effectively terminating chain elongation. The bulky Trt group provides a robust steric shield that physically obstructs these undesirable side reactions, ensuring the integrity of the peptide chain.[8][10]

Enhancement of Solubility for Superior Coupling Efficiency

Fmoc-amino acids with unprotected polar side chains, like glutamine, often exhibit poor solubility in standard SPPS solvents such as DMF.[9][12] This can lead to incomplete dissolution and subsequently, inefficient coupling reactions, resulting in deletion sequences and diminished final yields. The large, hydrophobic Trityl group dramatically enhances the solubility of this compound in organic solvents, ensuring homogenous reaction conditions and promoting efficient, complete coupling.[8][10][13]

Experimental Protocol: Incorporation of this compound in SPPS

This section provides a validated, step-by-step methodology for the successful incorporation of this compound into a peptide sequence using standard manual or automated SPPS techniques.

Materials and Reagents

-

Resin: Rink Amide resin for C-terminal amides or 2-Chlorotrityl chloride resin for C-terminal acids.[14]

-

Solvents: High-purity DMF, Dichloromethane (DCM).

-

Fmoc Deprotection: 20% (v/v) piperidine in DMF.[14]

-

Amino Acid: this compound.

-

Activation/Coupling Reagents:

-

Option A (Uronium-based): HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-Diisopropylethylamine (DIPEA).

-

Option B (Carbodiimide-based): Diisopropylcarbodiimide (DIC) with Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

-

-

Washing Solution: DMF.

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% water.[14][15]

-

Precipitation/Washing: Cold diethyl ether.

Step-by-Step Synthesis Cycle

The general SPPS cycle involves the iterative steps of deprotection and coupling.[1]

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

-

-

This compound Activation and Coupling:

-

In a separate vessel, pre-activate this compound (3-5 eq. relative to resin loading) with the chosen coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 1-5 minutes.[8]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered sequences, the coupling time can be extended.[8]

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test or a similar ninhydrin-based test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies the presence of unreacted primary amines, requiring a recoupling step.[8]

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Caption: SPPS cycle for the incorporation of this compound.

Final Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the Trt group on Hgn.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

-

The TIPS acts as a scavenger, reacting with the highly reactive trityl cation that is liberated during cleavage, thereby preventing the re-alkylation of sensitive residues like tryptophan.[14][15]

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Pellet the peptide via centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Caption: Final cleavage and the critical role of the scavenger.

Quantitative Data Summary for Synthesis Optimization

The following table summarizes typical quantitative parameters for the coupling of this compound. Note that optimal conditions may vary based on the specific sequence and scale.

| Parameter | Recommended Value | Rationale & Notes |

| This compound | 3 - 5 equivalents | Ensures a sufficient excess to drive the reaction to completion. |

| Coupling Reagent (HBTU/HATU) | 0.95 eq. relative to AA | Near equimolar ratio to the amino acid for efficient activation. |

| Base (DIPEA) | 2 eq. relative to coupling reagent | Required to activate the uronium salt and maintain a basic pH for coupling. |

| Coupling Reagent (DIC) | 3 - 5 equivalents | Used in excess to ensure complete activation. |

| Additive (Oxyma) | 3 - 5 equivalents | Suppresses racemization and improves coupling efficiency when using DIC. |

| Solvent | DMF | Excellent solvating properties for reagents and the growing peptide chain.[12] |

| Reaction Time | 1 - 2 hours | Standard duration; may be extended for difficult or sterically hindered couplings.[8] |

| Monitoring | Kaiser (Ninhydrin) Test | A qualitative test to confirm the absence of free primary amines post-coupling.[8] |

Conclusion: The Enabling Role of this compound

This compound is an indispensable reagent for the incorporation of homoglutamine into synthetic peptides. The strategic selection of the trityl group for side-chain protection is critical, as it effectively prevents deleterious side reactions and significantly enhances solubility, leading to higher coupling efficiencies and purer crude products.[10][13] By adhering to the validated protocols outlined in this guide, researchers can confidently and successfully synthesize Hgn-containing peptides, thereby unlocking new avenues in drug discovery, biomaterials, and protein engineering.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. benchchem.com [benchchem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Homoglutamine Derivatives for Advanced Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern medicinal chemistry and drug design, offering pathways to modulate bioactivity, enhance metabolic stability, and constrain conformational flexibility.[1][2][3] Homoglutamine (Hgl), a homolog of glutamine with an additional methylene group in its side chain, represents a subtle but powerful modification. This guide provides a comprehensive technical overview of the strategic use of homoglutamine derivatives in peptide synthesis. We will explore the rationale behind side-chain protection, detail the synthesis of key building blocks, present validated protocols for solid-phase peptide synthesis (SPPS), and discuss the analytical characterization of the resulting peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of homoglutamine in their therapeutic and research applications.

Introduction: The Rationale for Homoglutamine Incorporation

Peptides are crucial players in a vast array of biological processes, serving as hormones, neurotransmitters, and signaling molecules.[4] Their therapeutic potential, however, can be limited by challenges such as enzymatic degradation and poor bioavailability.[5] The introduction of unnatural amino acids is a proven strategy to overcome these limitations.[5][6]

Homoglutamine (Hgl) extends the glutamine side chain by a single methylene unit. This seemingly minor structural alteration can have profound impacts on the resulting peptide's properties:

-

Conformational Constraint: The longer side chain can influence the peptide backbone's dihedral angles, favoring specific secondary structures. This is particularly relevant in the design of cyclic peptides, where Hgl can alter ring strain and conformational preference, impacting target binding affinity.[7][8]

-

Metabolic Stability: The modified side chain may reduce recognition by degradative enzymes that typically target natural glutamine residues, thereby extending the peptide's in vivo half-life.[5]

-

Modulation of Bioactivity: The altered spatial presentation of the side-chain amide group can fine-tune interactions with biological targets, potentially enhancing potency or altering selectivity.[2][3]

-

Aggregation Propensity: In sequences prone to aggregation, such as those containing polyglutamine tracts, the introduction of Hgl can disrupt the intermolecular hydrogen bonding patterns that drive self-assembly.[9][10]

Structural Comparison: Glutamine vs. Homoglutamine

The Critical Need for Side-Chain Protection

The direct incorporation of unprotected homoglutamine into a growing peptide chain during solid-phase peptide synthesis (SPPS) is fraught with challenges analogous to those seen with glutamine.[11][12] The primary side reaction is the dehydration of the side-chain amide to a nitrile during the carboxyl group activation step, particularly when using carbodiimide-based coupling reagents like DCC or DIC.[13][14] Furthermore, an unprotected N-terminal Hgl residue can cyclize to form a pyroglutamyl-like lactam, leading to chain termination.[15]

To circumvent these issues, an orthogonal protection strategy is essential.[16][17] In the context of Fluorenylmethoxycarbonyl (Fmoc)-based SPPS, the side-chain protecting group must be:

-

Stable to the mildly basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF).[16][]

-

Labile under the final, strongly acidic cleavage conditions used to release the peptide from the resin (e.g., Trifluoroacetic Acid - TFA).[16]

The Trityl (Trt) group is the most widely adopted protecting group for the glutamine side chain and is the logical and field-proven choice for homoglutamine.[12][19] It offers excellent acid lability, ensuring its clean removal during the final TFA cleavage, and its steric bulk effectively prevents side-chain dehydration.[12]

| Protecting Group | Structure | Cleavage Condition | Orthogonality with Fmoc | Primary Advantage |

| Fmoc (α-amino) | 9-Fluorenylmethoxycarbonyl | 20% Piperidine in DMF | N/A (Temporary Group) | Base-labile, mild removal.[][20] |

| Trt (Hgl side-chain) | Trityl | >90% TFA (acid-labile) | Yes | Prevents side-chain dehydration; removed during final cleavage.[12][19] |

| tBu (e.g., for Asp, Glu, Tyr) | tert-Butyl | >90% TFA (acid-labile) | Yes | Standard for acid-labile side-chain protection.[14] |

Table 1: Example of an orthogonal protection scheme in Fmoc-SPPS for a peptide containing Homoglutamine.

Synthesis of Fmoc-L-Homoglutamine(Trt)-OH Building Block

The availability of the correctly protected amino acid derivative is a prerequisite for its incorporation. The synthesis of Fmoc-L-Hgl(Trt)-OH is a multi-step process that requires careful execution to ensure high purity and yield.

Synthetic Workflow for Fmoc-L-Hgl(Trt)-OH

Experimental Protocol: Synthesis of Fmoc-L-Hgl(Trt)-OH

This protocol is adapted from standard procedures for analogous glutamine derivatives and should be performed by trained chemists.

-

Fmoc Protection (α-Amine):

-

Dissolve L-Homoglutamine (1 eq.) in a 10% aqueous sodium carbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq.) in dioxane dropwise while maintaining the pH between 8.5-9.0 with additional sodium carbonate solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an acidic work-up to precipitate the Fmoc-L-Hgl-OH product, which is then filtered, washed with cold water, and dried under vacuum.

-

-

Trityl Protection (Side-Chain Amide):

-

Suspend Fmoc-L-Hgl-OH (1 eq.) in dry pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add trityl chloride (Trt-Cl) (1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature for 24-48 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an appropriate aqueous work-up to isolate the crude product.

-

-

Purification:

-

Purify the crude Fmoc-L-Hgl(Trt)-OH by flash column chromatography or recrystallization to yield the final product as a white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Incorporation of Homoglutamine into Peptides via Fmoc-SPPS

With the Fmoc-L-Hgl(Trt)-OH building block in hand, its incorporation into a peptide sequence follows standard Fmoc-SPPS protocols.[15][21] The process is iterative, involving cycles of deprotection and coupling.

Fmoc-SPPS Cycle for Homoglutamine Incorporation

Key Considerations for Coupling

The choice of coupling reagent is critical for ensuring efficient peptide bond formation, especially for sterically hindered amino acids or aggregation-prone sequences.[6][22][23]

| Coupling Reagent | Type | Key Advantages | Considerations |

| HBTU / TBTU | Aminium Salt | Highly efficient, fast reactions, low racemization when HOBt is present.[13][24] | Can cause guanidinylation of the free N-terminus if used in large excess.[24] |

| HATU / HCTU | Aminium Salt | More reactive than HBTU, excellent for difficult couplings and N-methyl amino acids.[24] | Based on potentially explosive HOAt/HOBt precursors. Higher cost.[23] |

| COMU | Uronium Salt | High efficiency comparable to HATU, but based on the non-explosive Oxyma Pure.[23][24] | Solutions have moderate stability.[24] |

| DIC / HOBt | Carbodiimide | Cost-effective and widely used.[13] | Slower reaction times. Can cause side-chain dehydration if the amide is unprotected.[13][14] |

Table 2: Comparison of common coupling reagents for peptide synthesis. For incorporating Fmoc-L-Hgl(Trt)-OH, aminium-based reagents like HBTU or HATU are highly recommended to ensure high coupling efficiency.

Protocol: Manual Fmoc-SPPS for a Homoglutamine-Containing Peptide

This protocol outlines the manual synthesis on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

-

Resin Preparation: Swell the Rink Amide resin (e.g., 0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

-

Coupling (Hgl Incorporation):

-

In a separate vial, pre-activate a solution of Fmoc-L-Hgl(Trt)-OH (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) and allow to react for 2 minutes.

-

Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, repeat the coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

Iteration: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

On-Resin Cyclization Strategies

Cyclic peptides often exhibit enhanced stability and binding affinity.[7][25] Homoglutamine can be incorporated into cyclic structures, and its side chain can be used as an anchor point for cyclization. On-resin cyclization is often preferred as it utilizes a "pseudo-dilution" effect to favor intramolecular cyclization over intermolecular oligomerization.[25]

An orthogonal protection strategy is key for such syntheses. For example, a lysine or aspartic acid side chain protected with a group like Dde or ivDde, which is labile to hydrazine but stable to piperidine and TFA, can be used.[26] After linear peptide assembly, the Dde group is selectively removed, and the exposed side chain is used to form a lactam bridge with the deprotected N-terminus.

Analysis and Characterization

Rigorous analysis is required to confirm the identity, purity, and structural integrity of the synthesized homoglutamine-containing peptide.[27][28][29]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for purification.[19][30] A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used. The increased hydrophobicity from the extra methylene group in Hgl may slightly increase the peptide's retention time compared to its Gln-containing counterpart.

-

Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight of the peptide.[27][30] Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS will confirm the successful incorporation of the Hgl residue (mass of Hgl residue = 144.16 Da vs. Gln residue = 128.13 Da). Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification.[28][31]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR can provide information on the peptide's conformation in solution.[27][31]

Conclusion

The incorporation of homoglutamine derivatives into peptides is a sophisticated yet powerful tool for peptide chemists and drug developers. By employing a robust orthogonal protection strategy, centered around the use of the Trityl group for side-chain protection, Hgl can be efficiently integrated using standard Fmoc-SPPS protocols. The resulting modified peptides offer promising avenues for enhancing therapeutic properties, including metabolic stability and target affinity. The detailed methodologies and strategic considerations presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize these valuable molecules, paving the way for the next generation of peptide therapeutics.

References

- 1. avys.omu.edu.tr [avys.omu.edu.tr]

- 2. What is Medicinal Chemistry in Drug Discovery? - Aragen Life Sciences [aragen.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. longdom.org [longdom.org]

- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]

- 6. blog.mblintl.com [blog.mblintl.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissecting the role of glutamine in seeding peptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. Solid Phase Synthesis [sigmaaldrich.com]

- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 19. benchchem.com [benchchem.com]

- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistry.du.ac.in [chemistry.du.ac.in]

- 22. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 23. bachem.com [bachem.com]

- 24. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]

- 25. researchgate.net [researchgate.net]

- 26. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 27. biopharmaspec.com [biopharmaspec.com]

- 28. ijsra.net [ijsra.net]

- 29. researchgate.net [researchgate.net]

- 30. resolvemass.ca [resolvemass.ca]

- 31. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]

An In-Depth Technical Guide to Fmoc-L-Hgn(Trt)-OH: Physicochemical Characteristics and Synthetic Applications

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. Fmoc-L-Hgn(Trt)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-homoglutamine(N-γ-trityl), is a protected amino acid derivative designed for this purpose. Homoglutamine (Hgn), a homologue of glutamine (Gln) with an additional methylene group in its side chain, can be incorporated into peptides to modulate their structural and biological properties.

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. Due to its structural and functional similarity to the more extensively documented analogue, Fmoc-L-Gln(Trt)-OH, this document will leverage established data and protocols for the glutamine derivative to provide field-proven insights into the handling and application of its homoglutamine counterpart. The underlying chemical principles governing the protecting groups and their utility in SPPS are directly transferable.

Chemical Identity and Core Characteristics

This compound is structurally defined by three key components: the L-homoglutamine backbone, the base-labile Fmoc group protecting the α-amine, and the acid-labile trityl (Trt) group protecting the side-chain amide. This strategic protection scheme is central to its function in stepwise peptide synthesis.

Caption: Figure 1: Chemical Structure of this compound.

For clarity, the core properties of this compound are presented alongside its glutamine analogue.

| Property | This compound | Fmoc-L-Gln(Trt)-OH |

| Synonym | Fmoc-L-HomoGln(Trt)-OH | Nα-Fmoc-Nδ-trityl-L-glutamine[1] |

| CAS Number | 1263046-43-0[2][3] | 132327-80-1[4][5] |

| Molecular Formula | C₄₀H₃₆N₂O₅[2] | C₃₉H₃₄N₂O₅[1][6][7] |

| Molecular Weight | 624.72 g/mol [2] | 610.70 g/mol [4][6][8] |

Physicochemical Properties

The physical state and solubility of protected amino acids are critical determinants of their performance in automated synthesizers. The trityl group, in particular, significantly enhances solubility compared to its unprotected counterpart.

| Property | Observation for this compound / Fmoc-L-Gln(Trt)-OH | Rationale & Significance |

| Appearance | White to off-white powder.[8] | A consistent appearance is an initial indicator of purity. |

| Solubility | Readily soluble in standard SPPS solvents like DMF and NMP.[9] Soluble in DMSO (≥52.7 mg/mL) and EtOH (≥52.2 mg/mL); insoluble in water.[10] | High solubility is crucial for efficient and complete coupling reactions in automated synthesizers. The bulky, nonpolar Trt group disrupts crystal lattice formation and improves solvation in organic media, a marked advantage over the poorly soluble Fmoc-Gln-OH.[9][11] |

| Melting Point | 120-128°C.[8][12] (Reported for Fmoc-L-Gln(Trt)-OH) | Provides a benchmark for material identification and purity assessment. |

| Optical Activity | [α]/D -14.0±1.5°, c = 1% in DMF.[13][14] (Reported for Fmoc-L-Gln(Trt)-OH) | Confirms the stereochemical integrity (L-enantiomer), which is essential for the biological activity of the final peptide. |

Role and Application in Solid-Phase Peptide Synthesis (SPPS)

The dual-protection scheme of this compound is designed for seamless integration into the standard Fmoc/tBu SPPS strategy. Each protecting group serves a distinct and vital purpose.

A. The N-α-Fmoc Group: Temporary Chain Elongation Control The Fmoc group shields the α-amine during the coupling of the carboxyl group to the growing peptide chain. Its key feature is its lability to mild basic conditions, typically a 20% solution of piperidine in DMF, which allows for its rapid and quantitative removal without affecting acid-labile side-chain protecting groups like Trt.[15] This orthogonality is the cornerstone of Fmoc-SPPS.

B. The N-γ-Trt Group: Preventing Side Reactions and Enhancing Performance The side-chain amide of glutamine, and by extension homoglutamine, is susceptible to undesirable side reactions during the activation step of peptide coupling. The bulky and acid-labile trityl (Trt) group provides robust protection, offering two primary advantages:

-

Prevention of Dehydration: During activation with carbodiimide reagents (e.g., DIC), the unprotected side-chain amide can dehydrate to form a nitrile. The Trt group sterically hinders this reaction, ensuring the integrity of the homoglutamine residue.[11][16]

-

Prevention of Pyroglutamate Formation: When Gln or Hgn is at the N-terminus of a peptide, the free side-chain amide can undergo intramolecular cyclization to form pyroglutamate. The Trt group prevents this until the final deprotection step.[11][16]

The use of Fmoc-Gln(Trt)-OH has been shown to result in significantly purer peptides compared to other derivatives used for introducing Gln.[4][7] This benefit is directly attributable to the efficacy of the Trt group.

Experimental Protocols & Workflows

The following protocols, established for Fmoc-L-Gln(Trt)-OH, are directly applicable to this compound due to their identical reactive moieties.

A. Standard Coupling Protocol (Automated Synthesizer)

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Preparation: Start with 0.1 mmol of a deprotected N-terminal amine on a solid support (e.g., Rink Amide resin) swelled in DMF.

-

Activation Mixture Preparation:

-

In a separate vessel, dissolve 5 equivalents of this compound (0.5 mmol, 312 mg) and 5 equivalents of an activator like HBTU (0.5 mmol, 190 mg) in DMF.

-

Add 10 equivalents of a base, typically DIEA (1.0 mmol, 174 µL).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

B. Fmoc Deprotection and Cleavage Workflow

Caption: Figure 2: SPPS Cycle for this compound Incorporation.

C. Final Cleavage and Trt-Group Removal

Upon completion of the peptide sequence assembly:

-

Washing: Wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the acid-labile Trt group and other side-chain protecting groups.[4][7]

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether.

-

Purification: Purify the peptide using reverse-phase HPLC.

Analytical Characterization

The purity and identity of this compound are typically confirmed by the manufacturer using standard analytical techniques. Researchers should always refer to the lot-specific Certificate of Analysis.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, with high-quality reagents typically exhibiting ≥99.0% purity.[4][17]

-

Nuclear Magnetic Resonance (NMR): Provides structural confirmation of the molecule.[18][19]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the stability and reactivity of the reagent.

| Parameter | Recommendation | Rationale |

| Storage | Store at -20°C for long-term stability.[3][6] May be kept at 4°C for short periods.[3][6] Keep container tightly closed in a dry, well-ventilated place. | Low temperatures and dry conditions minimize degradation pathways, ensuring reagent quality over time. Lyophilized powder has a shelf life of at least 6 months at -20°C.[3] |

| Handling | Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area. Avoid formation of dust and aerosols. | Minimizes exposure and inhalation risk. |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat.[1][5] | Prevents skin and eye contact. The material may cause an allergic skin reaction.[20] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.[1][5] | Prevents environmental contamination. |

Conclusion

This compound is a well-designed amino acid derivative for the incorporation of homoglutamine into synthetic peptides via Fmoc-SPPS. Its key strengths lie in the robust, acid-labile trityl protecting group, which effectively prevents common side reactions associated with the glutamine side chain and enhances solubility, leading to higher-quality synthetic peptides. The protocols and physicochemical principles established for its widely used analogue, Fmoc-L-Gln(Trt)-OH, provide a reliable and authoritative framework for the successful application of this valuable building block in peptide research and drug development.

References

- 1. peptide.com [peptide.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. cusabio.com [cusabio.com]

- 4. Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1 [sigmaaldrich.com]

- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. genscript.com [genscript.com]

- 9. peptide.com [peptide.com]

- 10. apexbt.com [apexbt.com]

- 11. benchchem.com [benchchem.com]

- 12. Fmoc-gln(trt)-oh Cas 132327-80-1 at 570.00 INR at Best Price in Xian, Shaanxi | Omizzur Biotech Ltd [tradeindia.com]

- 13. aecochemical.com [aecochemical.com]

- 14. Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

- 17. Fmoc-Gln(Trt)-OH [cem.com]

- 18. 132327-80-1|Fmoc-Gln(Trt)-OH|BLD Pharm [bldpharm.com]

- 19. 132327-80-1 | Fmoc-Gln(Trt)-OH | Carbamates | Ambeed.com [ambeed.com]

- 20. severnbiotech.com [severnbiotech.com]

The Imperative of Side-Chain Protection for Homoglutamine in Peptide Synthesis: A Technical Guide

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the successful incorporation of non-proteinogenic amino acids such as L-homoglutamine (hGln) hinges on a meticulous understanding of its unique chemical properties. Homoglutamine, a higher homolog of glutamine with an additional methylene group in its side chain, presents specific challenges that, if left unaddressed, can lead to significant impurities and compromised synthesis yields. This technical guide provides an in-depth analysis of the critical role of side-chain protection for homoglutamine, elucidating the underlying chemical principles and offering field-proven strategies for its effective implementation in Solid-Phase Peptide Synthesis (SPPS).

The Homoglutamine Side Chain: A Double-Edged Sword of Reactivity

The side chain of homoglutamine, terminating in a primary amide, is the locus of its functional importance and, simultaneously, its synthetic vulnerability. While this amide moiety can be crucial for biological activity, its nucleophilic character and susceptibility to modification under standard peptide synthesis conditions necessitate the use of a temporary protecting group.

The primary challenges arising from an unprotected homoglutamine side chain are threefold:

-

Dehydration to Nitrile: During the activation of the carboxylic acid for coupling, particularly with carbodiimide-based reagents, the unprotected side-chain amide of homoglutamine can undergo an irreversible dehydration reaction to form a nitrile. This results in the incorporation of a fundamentally different and undesired amino acid residue into the peptide sequence.

-

Pyroglutamate Formation: When homoglutamine is the N-terminal residue of a growing peptide chain, its side-chain amide can undergo intramolecular cyclization to form a pyroglutamate-like lactam structure. This reaction, which is well-documented for glutamine, effectively terminates the peptide chain, preventing further elongation and significantly reducing the yield of the desired full-length peptide.[1][2]

-

Aggregation and Solubility Issues: Peptides containing unprotected glutamine residues, and by extension homoglutamine, are prone to aggregation, particularly in sequences with multiple consecutive residues.[3] Furthermore, the Fmoc-protected homoglutamine building block itself may exhibit poor solubility in common SPPS solvents like dimethylformamide (DMF), leading to incomplete and inefficient coupling reactions.

The Trityl Group: The Gold Standard for Homoglutamine Side-Chain Protection

Drawing from the extensive experience with its lower homolog, glutamine, the trityl (Trt) group has emerged as the protecting group of choice for the side-chain amide of homoglutamine in Fmoc-based SPPS.[4] The selection of the Trt group is underpinned by several key advantages that directly address the challenges outlined above.

Mechanism of Trityl Protection

The bulky and sterically hindering trityl group is introduced onto the nitrogen atom of the side-chain amide. This effectively shields the amide from participating in unwanted side reactions.

Caption: Introduction of the Trityl protecting group onto the homoglutamine side chain.

The key benefits of using the Trityl group for homoglutamine are:

-

Prevention of Dehydration and Cyclization: The steric bulk of the trityl group physically obstructs the side-chain amide, preventing its interaction with activating agents and subsequent dehydration.[5] It also inhibits the intramolecular cyclization that leads to pyroglutamate formation.[5]

-

Enhanced Solubility: The introduction of the hydrophobic trityl group significantly improves the solubility of the Fmoc-homoglutamine monomer in organic solvents like DMF, facilitating more efficient and complete coupling reactions.

-

Orthogonality in Fmoc-SPPS: The trityl group is acid-labile, while the N-terminal Fmoc group is base-labile. This orthogonality is the cornerstone of modern SPPS, allowing for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protection.[6]

Experimental Protocols

The successful application of side-chain protection for homoglutamine requires robust and validated protocols for both the introduction of the protected amino acid and the final deprotection step.

Synthesis of Fmoc-L-homoglutamine(Trt)-OH

While commercially available, the synthesis of Fmoc-L-homoglutamine(Trt)-OH can be achieved from L-homoglutamine. The following is a generalized protocol based on established methods for glutamine.[7]

Step 1: N-Fmoc Protection

-

Dissolve L-homoglutamine in a suitable aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate).

-

Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in an organic solvent (e.g., dioxane or acetone) dropwise while maintaining a basic pH.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the solution and extract the Fmoc-L-homoglutamine into an organic solvent.

-

Dry and evaporate the solvent to obtain the crude product, which can be purified by crystallization or chromatography.

Step 2: Side-Chain Trityl Protection

-

Dissolve Fmoc-L-homoglutamine in a suitable dry solvent (e.g., dichloromethane or chloroform).

-

Add trityl chloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with aqueous solutions to remove salts and excess reagents.

-

Dry the organic layer and evaporate the solvent to yield Fmoc-L-homoglutamine(Trt)-OH.

-

Purify the final product by column chromatography or crystallization.

Incorporation of Fmoc-hGln(Trt)-OH in SPPS

The coupling of Fmoc-hGln(Trt)-OH into a growing peptide chain on a solid support follows standard Fmoc-SPPS protocols.

Caption: Standard workflow for incorporating Fmoc-hGln(Trt)-OH in SPPS.

Final Cleavage and Deprotection

Protocol for Cleavage and Trityl Deprotection:

-

Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail. A standard and effective mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive trityl cations generated during deprotection, preventing side reactions with sensitive residues like tryptophan and methionine.[8]

-

Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours. The solution will likely turn a distinct orange or yellow color due to the formation of the trityl cation.[8]

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove residual scavengers and cleaved protecting groups.

-

Dry the peptide pellet under vacuum.

Quantitative Data and Comparative Analysis

The efficacy of side-chain protection is ultimately measured by the purity and yield of the final peptide product. While specific quantitative data for homoglutamine is not as extensively published as for glutamine, the trends observed for glutamine provide a strong predictive framework.

| Amino Acid Derivative | Key Side Reaction | Typical Crude Purity | Rationale for Purity Difference |

| Fmoc-hGln-OH (unprotected) | Dehydration, Pyroglutamate formation | Lower, sequence-dependent | Formation of deletion sequences and truncated peptides due to incomplete coupling and chain termination. |

| Fmoc-hGln(Trt)-OH | Minimized | Significantly Higher | Prevention of side reactions and improved coupling efficiency due to enhanced solubility. |

Conclusion

The strategic use of side-chain protection is not merely an optional step but a fundamental requirement for the successful synthesis of peptides containing homoglutamine. The trityl group, by effectively mitigating the risks of side-chain dehydration, N-terminal cyclization, and poor solubility, stands as the authoritative choice for researchers and drug development professionals. Adherence to the principles and protocols outlined in this guide will enable the reliable and efficient incorporation of homoglutamine, thereby expanding the repertoire of synthetic peptides for therapeutic and research applications.

References

- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]

- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc-Gln(Trt)-OH | Peptide synthesis | TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc-Gln(Trt)-OH [cem.com]

- 7. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Fmoc-L-Hgn(Trt)-OH supplier and purity information

An In-Depth Technical Guide to Fmoc-L-Hgn(Trt)-OH: From Sourcing to Application in Advanced Peptide Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (Fmoc-L-homoglutamine(trityl)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). We will explore its sourcing from reputable suppliers, delve into the nuances of purity assessment, and provide detailed, field-tested protocols for its effective use in the synthesis of complex peptides. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this specialized amino acid derivative.

Introduction to this compound: A Specialized Building Block

This compound is a derivative of the non-proteinogenic amino acid L-homoglutamine. The homoglutamine side chain, with its extended amide-containing structure, is of significant interest in the design of peptide-based therapeutics, including peptidomimetics and probes for studying protein-protein interactions. The strategic placement of protecting groups is paramount for its successful incorporation into a growing peptide chain.

-

The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus provides a base-labile protecting group, which is the cornerstone of the most widely used SPPS strategy. Its removal is typically achieved with a solution of piperidine in a polar aprotic solvent, conditions that are orthogonal to the acid-labile side-chain protecting groups.

-

The Trityl (Trt) Group: The trityl (triphenylmethyl) group protects the side-chain amide of the homoglutamine. The bulky nature of the Trt group offers steric hindrance, preventing undesirable side reactions. Its acid lability allows for its removal during the final cleavage of the peptide from the solid support, typically with a strong acid cocktail such as trifluoroacetic acid (TFA).

The judicious choice of these protecting groups makes this compound a versatile reagent for the synthesis of peptides with unique structural and functional properties.

Supplier Landscape and Purity Considerations

The quality of the final peptide product is intrinsically linked to the purity of the starting materials. Sourcing high-purity this compound is therefore a critical first step.

Reputable Suppliers

Several chemical suppliers specialize in the production of high-purity amino acid derivatives for peptide synthesis. When selecting a supplier, it is essential to consider their reputation, the quality of their documentation (e.g., Certificate of Analysis), and their technical support. Some well-regarded suppliers in this space include:

-

Bachem

-

CEM Corporation

-

Combi-Blocks

-

APExBIO

-

BroadPharm

-

Watson International

It is important to note that availability and product specifications may vary. Researchers should always consult the supplier's most recent catalog and technical datasheets.

Purity Specifications and Analysis

A comprehensive Certificate of Analysis (CoA) is a non-negotiable document when purchasing this compound. The CoA should provide detailed information on the purity of the compound, as determined by a combination of analytical techniques.

Table 1: Typical Purity Specifications for this compound

| Parameter | Specification | Method |

| Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography |